molecular formula C14H12N2O B3074410 3-[(2-Hydroxybenzyl)amino]benzonitrile CAS No. 1019621-52-3

3-[(2-Hydroxybenzyl)amino]benzonitrile

Cat. No.: B3074410
CAS No.: 1019621-52-3
M. Wt: 224.26 g/mol
InChI Key: QLPQWCBVRHNVDU-UHFFFAOYSA-N
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Description

Overview of Benzylaminobenzonitrile Derivatives as a Class of Organic Compounds

Benzylaminobenzonitrile derivatives are a class of organic compounds characterized by a core structure containing a benzonitrile (B105546) moiety (a benzene (B151609) ring substituted with a cyano group, -CN) and a benzylamine (B48309) group (-NH-CH₂-Ph). The specific compound of interest, 3-[(2-Hydroxybenzyl)amino]benzonitrile, features the amino group at the 3-position of the benzonitrile ring and a hydroxyl group (-OH) at the 2-position of the benzyl (B1604629) ring.

This class of compounds belongs to the broader family of aromatic amines and nitriles. The synthesis of such molecules often involves the reaction of an aminobenzonitrile with a suitably substituted benzyl halide or by the reductive amination of a benzaldehyde (B42025) with an aminobenzonitrile. The presence of the nitrile group makes these compounds versatile intermediates for the synthesis of other functional groups, such as carboxylic acids or amines, through hydrolysis or reduction, respectively. The aromatic rings can also undergo various electrophilic substitution reactions, allowing for further structural modifications.

Historical Context of Related Schiff Bases and Amine Analogs in Chemical Synthesis

The historical roots of benzylaminobenzonitrile chemistry are deeply intertwined with the development of Schiff bases and their subsequent reduction to amine analogs. Schiff bases, also known as imines or azomethines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone, a reaction first reported by the Italian chemist Hugo Schiff in 1864. nih.gov

The formation of a Schiff base is a reversible reaction that often requires acid or base catalysis and the removal of water to drive the equilibrium toward the product. nih.gov For instance, 3-aminobenzonitrile (B145674) can react with 2-hydroxybenzaldehyde to form the corresponding Schiff base, N-(2-hydroxybenzylidene)-3-aminobenzonitrile.

These imines are not merely synthetic curiosities; they are crucial intermediates in organic synthesis. One of their most significant applications is their reduction to form stable secondary amines. This transformation, which converts the C=N double bond into a C-N single bond, provides a reliable route to compounds like this compound. This two-step process of imine formation followed by reduction is a cornerstone of synthetic organic chemistry for creating complex amine structures.

Significance of the this compound Scaffold in Chemical Biology and Material Science Research

While specific research on this compound is not widely published, the significance of its structural motifs can be inferred from studies on closely related compounds. The combination of a 2-hydroxyphenyl group with another aromatic system is a common feature in molecules designed for applications in chemical biology and material science, particularly as fluorescent sensors.

The 2-hydroxyphenyl moiety is a classic example of a scaffold capable of Excited-State Intramolecular Proton Transfer (ESIPT). Molecules with this feature can exhibit dual and often widely separated fluorescence emission bands, making them highly sensitive probes for their local environment. This property has been exploited in the development of fluorescent chemosensors. For example, a structurally similar compound, 5′-amino-2-(2′-hydroxyphenyl)benzimidazole, which also contains the 2-hydroxyphenyl unit, has been developed as a highly sensitive fluorescent probe for the detection of phosgene. rsc.org Another related Schiff base, 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid, functions as a fluorescent chemosensor for mercury (Hg²⁺) and aluminum (Al³⁺) ions. nih.gov

Given these precedents, the this compound scaffold holds significant potential for the design of new fluorescent sensors. The interaction of the hydroxyl and amine groups with metal ions or other analytes could modulate the ESIPT process, leading to a detectable change in its fluorescence properties. This makes the scaffold a promising candidate for developing sensors for environmental monitoring or biological imaging. Furthermore, related aminobenzonitrile structures have been investigated for their potential biological activities, suggesting that derivatives of this scaffold could be explored as precursors in drug discovery programs. ekb.egnih.gov

Scope and Objectives of Research on This Compound Class

The primary scope of research on substituted benzylaminobenzonitriles, including the specific this compound scaffold, is centered on the exploration of new synthetic methodologies and the investigation of their potential applications. The objectives of this research are multi-faceted and include:

Synthetic Innovation: Developing efficient, high-yield, and environmentally friendly methods for the synthesis of this class of compounds. This includes optimizing Schiff base formation and reduction reactions, as well as exploring novel catalytic systems.

Photophysical Characterization: Investigating the fluorescence and absorption properties of these molecules, particularly those containing the 2-hydroxyphenyl moiety. A key objective is to understand the ESIPT mechanism in these systems and how it can be modulated by structural modifications or interaction with external species.

Development of Chemical Sensors: Designing and synthesizing new derivatives that can act as selective and sensitive fluorescent probes for specific analytes, such as metal ions, anions, or biologically relevant small molecules.

Exploration of Biological Activity: Screening these compounds and their derivatives for potential pharmacological activities. The structural similarity to other biologically active aromatic amines and nitriles provides a rationale for investigating their potential as antimicrobial, anticancer, or enzyme-inhibiting agents. srrjournals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-hydroxyphenyl)methylamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14(12)17/h1-8,16-17H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPQWCBVRHNVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Substituted Benzylaminobenzonitriles

Synthetic Routes for Imino Precursors (Schiff Bases) of the 3-[(2-Hydroxybenzylidene)amino]benzonitrile Type

The initial step in the synthesis of 3-[(2-Hydroxybenzyl)amino]benzonitrile involves the formation of its Schiff base precursor, 3-[(2-hydroxybenzylidene)amino]benzonitrile. This is typically achieved through a condensation reaction between a substituted benzaldehyde (B42025) and an aminobenzonitrile.

Condensation Reactions of Substituted Benzaldehydes and Aminobenzonitriles

The formation of the imine bond is a classic condensation reaction. In the specific case of 3-[(2-hydroxybenzylidene)amino]benzonitrile, the reaction involves the condensation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with 3-aminobenzonitrile (B145674). A documented procedure for this synthesis involves dissolving equimolar amounts of 3-aminobenzonitrile and salicylaldehyde in ethanol (B145695) and heating the mixture to reflux for several hours. Upon cooling, the product precipitates as yellow crystals. This straightforward approach provides a good yield of the desired Schiff base.

The general applicability of this reaction allows for the synthesis of a wide array of substituted benzylideneaminobenzonitriles by varying the substitution patterns on both the benzaldehyde and aminobenzonitrile starting materials.

Reaction Conditions and Catalysis in Schiff Base Formation

The formation of Schiff bases can be influenced by various reaction conditions and the presence of catalysts. Typically, these reactions are catalyzed by either acids or bases, or simply by heat. The use of an acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. Conversely, a base catalyst can deprotonate the amine, increasing its nucleophilicity.

In many instances, the reaction proceeds efficiently without the need for an external catalyst, especially when conducted at elevated temperatures in a suitable solvent like ethanol, which also helps in dissolving the reactants and crystallizing the product upon cooling. More contemporary and environmentally friendly methods include solvent-free reactions, which can be promoted by microwave irradiation or mechanical grinding. These techniques often lead to shorter reaction times and higher yields. The choice of catalyst and reaction conditions can be optimized to suit the specific reactivity of the substituted aldehydes and amines being used.

Reductive Synthesis of this compound and Related Amine Derivatives

The conversion of the imino precursor to the final amine product is achieved through a reductive process. This step is crucial as it introduces the flexible secondary amine linkage.

Reduction Strategies for Imine-to-Amine Conversion

The reduction of the carbon-nitrogen double bond (imine) to a carbon-nitrogen single bond (amine) can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Alternatively, and often more conveniently for laboratory-scale synthesis, chemical hydrides are employed. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of imines to secondary amines. Other hydride reagents such as lithium aluminum hydride (LiAlH₄) can also be used, although it is a much stronger and less selective reducing agent. The choice of reducing agent is critical to ensure the desired transformation without affecting other functional groups present in the molecule.

Chemo- and Regioselectivity in Reductive Amination Pathways

A key consideration in the reduction of 3-[(2-hydroxybenzylidene)amino]benzonitrile is the chemoselectivity of the reducing agent. The molecule contains both an imine and a nitrile functional group. Nitriles are generally more difficult to reduce than imines. This difference in reactivity allows for the selective reduction of the imine bond while leaving the nitrile group intact.

Sodium borohydride is particularly well-suited for this purpose. It readily reduces the polarized C=N double bond of the imine but is generally unreactive towards the C≡N triple bond of the nitrile under standard reaction conditions. This selectivity ensures that the desired this compound is obtained without the unwanted reduction of the nitrile to a primary amine. This high degree of chemoselectivity is a significant advantage in the synthesis of such multifunctional molecules. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature.

Post-Synthetic Derivatization and Functionalization Strategies of the Core Scaffold

Once the this compound core scaffold is synthesized, it offers multiple sites for further chemical modification, allowing for the generation of a library of derivatives. The primary sites for functionalization are the secondary amine, the phenolic hydroxyl group, and the aromatic rings.

The secondary amine can undergo a variety of reactions. N-alkylation can be achieved by reacting the amine with alkyl halides in the presence of a base to introduce various alkyl substituents. This reaction proceeds via a nucleophilic substitution mechanism. Similarly, N-acylation can be carried out using acyl chlorides or acid anhydrides to form the corresponding amides. This is a common strategy to introduce different acyl groups and can also serve as a method to protect the amine functionality.

The phenolic hydroxyl group is another versatile handle for derivatization. Etherification , typically through the Williamson ether synthesis, involves deprotonation of the phenol (B47542) with a base followed by reaction with an alkyl halide to form an ether linkage. This allows for the introduction of a wide range of alkyl or aryl groups. Esterification of the phenolic hydroxyl group can be accomplished by reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270), to yield the corresponding esters.

Furthermore, the aromatic rings of the benzyl (B1604629) and benzonitrile (B105546) moieties can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups, although the directing effects of the existing substituents must be considered. These post-synthetic modifications are instrumental in tuning the electronic and steric properties of the molecule for various applications.

Modifications at the Hydroxyl Moiety

The phenolic hydroxyl group in this compound is a key site for derivatization, primarily through etherification and esterification reactions. These modifications can significantly alter the molecule's physicochemical properties, such as solubility and lipophilicity.

O-Alkylation: The hydroxyl group can be converted to an ether via Williamson ether synthesis. This reaction typically involves deprotonation of the phenol with a suitable base, such as sodium hydride or an alkali carbonate, to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Table 1: Representative O-Alkylation Reactions of Phenolic Compounds

Alkylating AgentBaseSolventProduct
Methyl IodideK₂CO₃Acetone3-[(2-Methoxybenzyl)amino]benzonitrile
Ethyl BromideNaHTHF3-[(2-Ethoxybenzyl)amino]benzonitrile
Benzyl ChlorideCs₂CO₃DMF3-[(2-(Benzyloxy)benzyl)amino]benzonitrile

Note: This table presents hypothetical reactions based on standard organic chemistry principles, as specific literature for this compound was not found.

O-Acylation: Ester derivatives can be synthesized by reacting the hydroxyl group with acylating agents like acid chlorides or anhydrides. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct. The resulting esters can serve as prodrugs or be used to introduce new functional groups.

Table 2: Representative O-Acylation Reactions of Phenolic Compounds

Acylating AgentBaseSolventProduct
Acetyl ChloridePyridineDichloromethane2-((3-cyanobenzylamino)methyl)phenyl acetate
Benzoyl ChlorideTriethylamineTHF2-((3-cyanobenzylamino)methyl)phenyl benzoate

Note: This table presents hypothetical reactions based on standard organic chemistry principles, as specific literature for this compound was not found.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into various other moieties, including amides, amines, and tetrazoles.

Hydrolysis to Amide: The nitrile group can be partially hydrolyzed to an amide under either acidic or basic conditions. Careful control of reaction conditions is necessary to prevent further hydrolysis to the carboxylic acid.

Reduction to Amine: The nitrile group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common method. rsc.org Alternatively, chemical reducing agents such as lithium aluminum hydride (LAH) can be employed. researchgate.net

Cycloaddition to Tetrazole: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide, typically sodium azide, to form a tetrazole ring. nih.govyoutube.com This transformation is often catalyzed by a Lewis acid or a Brønsted acid. youtube.com The resulting tetrazole is a bioisostere of a carboxylic acid and can be important for medicinal chemistry applications. youtube.com

Table 3: Potential Transformations of the Nitrile Group

Reaction TypeReagentsProduct
HydrolysisH₂SO₄ (aq) or NaOH (aq)3-[(2-Hydroxybenzyl)amino]benzamide
ReductionH₂, Raney Ni3-[(2-Hydroxybenzyl)amino]benzylamine
CycloadditionNaN₃, NH₄Cl5-(3-((2-hydroxybenzyl)amino)phenyl)-1H-tetrazole

Note: This table presents hypothetical reactions based on the known reactivity of the nitrile functional group.

Aromatic Ring Substitutions and Their Impact on Reactivity

The two benzene (B151609) rings in this compound are susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents.

The (2-hydroxybenzyl)amino group on the benzonitrile ring is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen and hydroxyl groups through resonance. libretexts.orgorganicchemistrytutor.comcognitoedu.org This means that incoming electrophiles will preferentially add to the positions ortho and para to this substituent.

The nitrile group is a deactivating, meta-directing group. libretexts.orgaakash.ac.in It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles and directing incoming groups to the meta position. libretexts.org

The hydroxyl group on the benzyl ring is a strongly activating, ortho-, para-directing group. cognitoedu.org

The interplay of these directing effects will determine the outcome of electrophilic substitution on the molecule. For the benzonitrile ring, the activating (2-hydroxybenzyl)amino group will likely dominate, leading to substitution at the positions ortho and para to it. For the benzyl ring, substitution will be directed to the positions ortho and para to the hydroxyl group.

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

RingSubstituentNatureDirecting Effect
Benzonitrile Ring-(NH)CH₂-Ph-OHActivatingOrtho, Para
Benzonitrile Ring-CNDeactivatingMeta
Benzyl Ring-OHActivatingOrtho, Para
Benzyl Ring-CH₂NH-Ph-CNActivatingOrtho, Para

Note: This table summarizes the expected directing effects based on general principles of electrophilic aromatic substitution.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the manufacturing process. Key areas of focus include the use of environmentally benign solvents, alternative catalysts, and energy-efficient reaction conditions.

The synthesis of benzonitriles, in general, has seen advancements in green chemistry. For instance, the use of ionic liquids as recyclable reaction media and catalysts has been explored for the synthesis of benzonitrile from benzaldehyde and hydroxylamine (B1172632) hydrochloride. researchgate.netrsc.orgnih.gov This approach eliminates the need for metal salt catalysts and simplifies product separation. researchgate.netrsc.org

For the synthesis of the benzylamine (B48309) component, biocatalytic methods offer a green alternative to traditional chemical reductions. Enzymes such as transaminases can be used for the reductive amination of aldehydes to produce benzylamines under mild conditions. nih.gov

While specific green synthesis routes for this compound are not extensively documented, the principles demonstrated for the synthesis of its precursors can be applied. This would involve a two-step process: the green synthesis of 3-aminobenzonitrile and 2-hydroxybenzaldehyde, followed by a reductive amination step, potentially using a biocatalyst in an aqueous medium.

Table 5: Green Chemistry Approaches for Precursor Synthesis

PrecursorGreen MethodKey Features
BenzonitrileIonic liquid-catalyzed reaction of benzaldehyde and hydroxylamineRecyclable catalyst/solvent, no metal waste researchgate.netrsc.org
BenzylamineBiocatalytic reductive amination of benzaldehydeMild reaction conditions, high selectivity, aqueous media nih.gov

Note: This table highlights potential green synthetic routes for precursors of the target compound.

Advanced Spectroscopic and Crystallographic Elucidation of 3 2 Hydroxybenzyl Amino Benzonitrile

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 3-[(2-Hydroxybenzyl)amino]benzonitrile would be characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Analysis of C-N Stretching Vibrations in the Amine Linkage

The presence of the secondary amine linkage (Ar-NH-CH₂-Ar) is a key structural feature. The C-N stretching vibration for aromatic amines typically appears in the fingerprint region of the infrared spectrum. For this compound, this absorption is expected to be observed in the 1250-1350 cm⁻¹ range. specac.com This band, while sometimes of medium to weak intensity, is crucial for confirming the presence of the carbon-nitrogen bond of the amine group. Additionally, the N-H bending vibration is expected to appear around 1500-1650 cm⁻¹. The N-H stretching vibration itself would be visible as a moderate, somewhat broad peak in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. nih.govlibretexts.org

Characterization of Phenolic Hydroxyl and Nitrile Absorption Bands

Two other prominent functional groups in the molecule are the phenolic hydroxyl (-OH) group and the nitrile (-C≡N) group. The phenolic O-H stretch is typically observed as a strong, broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding.

The nitrile group provides a very distinct and easily identifiable absorption band. The C≡N triple bond stretch occurs in a region of the spectrum with few other absorptions, typically between 2220 and 2260 cm⁻¹. spectroscopyonline.com For aromatic nitriles like this compound, this peak is expected to be sharp and of medium to strong intensity, appearing in the lower end of the range, approximately 2220-2240 cm⁻¹, due to conjugation with the aromatic ring. spectroscopyonline.com

Table 3.1: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Phenolic HydroxylO-H Stretch3200-3600Strong, Broad
Secondary AmineN-H Stretch3300-3500Moderate, Broad
Aromatic C-HC-H Stretch3000-3100Medium
Aliphatic C-H (CH₂)C-H Stretch2850-2960Medium
NitrileC≡N Stretch2220-2240Medium, Sharp
Aromatic C=CC=C Stretch1450-1600Medium to Strong
Secondary AmineN-H Bend1500-1650Moderate
Aromatic AmineC-N Stretch1250-1350Medium
Phenol (B47542)C-O Stretch1180-1260Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the two benzene (B151609) rings would resonate in the downfield region, typically between 6.5 and 7.5 ppm. The specific splitting patterns (doublet, triplet, multiplet) would depend on the substitution pattern and coupling between adjacent protons.

The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group, being adjacent to both an aromatic ring and a nitrogen atom, are expected to appear as a singlet around 4.3-4.5 ppm. The protons of the amine (N-H) and hydroxyl (O-H) groups are typically observed as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The N-H proton might appear in the 4.0-5.0 ppm range, while the phenolic O-H proton could be found further downfield, potentially between 8.0 and 10.0 ppm.

Table 3.2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenolic OH8.0 - 10.0Broad Singlet1H
Aromatic CH6.5 - 7.5Multiplet8H
Amine NH4.0 - 5.0Broad Singlet1H
Methylene CH₂4.3 - 4.5Singlet2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons would generate multiple signals in the typical range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) would be significantly deshielded, appearing around 155-160 ppm.

The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of 118-122 ppm. chemicalbook.com The methylene carbon (-CH₂-) of the benzyl group would resonate further upfield, likely in the 45-55 ppm region. In total, 14 distinct signals would be expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the 14 carbon atoms in the molecule, assuming no accidental overlap of signals from the aromatic carbons.

Table 3.3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic C-OH155-160
Aromatic C-N / C-CH₂135-150
Aromatic CH110-135
Nitrile C≡N118-122
Methylene CH₂45-55

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₂N₂O, giving it a molecular weight of approximately 224.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 224. Due to the presence of two nitrogen atoms, this molecular ion peak would conform to the nitrogen rule, having an even mass number. libretexts.org

The fragmentation of the molecular ion would provide further structural evidence. A characteristic fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). This would lead to two primary fragmentation patterns:

Loss of the 3-cyanophenylamino radical, resulting in the formation of the 2-hydroxybenzyl cation at m/z 107. This is often a very stable and abundant ion.

Loss of the 2-hydroxybenzyl radical, leading to the formation of an ion at m/z 117.

Other potential fragmentations include the loss of small molecules such as HCN (m/z 27) from the benzonitrile (B105546) ring. nih.gov

Table 3.4: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormula
224Molecular Ion [M]⁺[C₁₄H₁₂N₂O]⁺
117[M - C₇H₇O]⁺[C₇H₅N₂]⁺
107[M - C₇H₅N₂]⁺ (2-hydroxybenzyl cation)[C₇H₇O]⁺
91Loss of HCN from m/z 117[C₆H₅N]⁺
77Phenyl cation (from further fragmentation)[C₆H₅]⁺

Single-Crystal X-ray Diffraction Analysis of 3-[(2-Hydroxybenzylidene)amino]benzonitrile and Related Structures

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been employed to determine the crystal structure of 3-[(2-Hydroxybenzylidene)amino]benzonitrile, revealing key details about its molecular conformation, internal bonding, and the interactions that govern its crystal packing.

The molecular structure of 3-[(2-Hydroxybenzylidene)amino]benzonitrile has been determined to be nearly planar. nih.gov The molecule adopts a trans configuration with respect to the C=N imine double bond, which is a common feature in many Schiff base compounds. nih.govresearchgate.net This planarity is a crucial aspect of its structure, influencing its electronic properties and potential for forming stacked arrangements in the solid state.

The bond lengths within the 3-[(2-Hydroxybenzylidene)amino]benzonitrile molecule are all within normal ranges. The C=N double bond length is 1.277(4) Å, which is a typical value for an imine linkage and confirms its double bond character. nih.gov

Table 1: Selected Crystallographic and Geometric Data for 3-[(2-Hydroxybenzylidene)amino]benzonitrile nih.gov

ParameterValue
Molecular FormulaC₁₄H₁₀N₂O
Molecular Weight222.24
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)26.397(5)
b (Å)3.9211(8)
c (Å)10.773(2)
V (ų)1115.1(4)
Z4
Dihedral Angle (Benzene Rings)6.04(18)°
C=N Bond Length (Å)1.277(4)

A significant feature of the molecular structure of 3-[(2-Hydroxybenzylidene)amino]benzonitrile is the presence of a strong intramolecular hydrogen bond between the hydroxyl group of the salicylidene ring and the nitrogen atom of the imine group (O—H⋯N). nih.gov This type of hydrogen bond is a common characteristic of ortho-hydroxy Schiff bases and plays a crucial role in stabilizing the planar conformation of the molecule. nih.govresearchgate.net

The geometry of this hydrogen bond has been precisely determined from the X-ray diffraction data. The H⋯N distance is 1.89(4) Å, the O⋯N distance is 2.623(4) Å, and the O—H⋯N angle is 149(7)°. nih.gov These parameters are indicative of a strong hydrogen bonding interaction. This intramolecular hydrogen bond contributes to the formation of a six-membered pseudo-aromatic ring, which enhances the stability of the molecule. nih.gov The presence of such intramolecular hydrogen bonds can lead to the existence of tautomeric equilibria between the enol-imine and keto-amine forms in solution. researchgate.net

Table 2: Hydrogen-Bond Geometry for 3-[(2-Hydroxybenzylidene)amino]benzonitrile (Å, °) nih.gov

D—H⋯AD—HH⋯AD⋯AD—H⋯A
O1—H1B⋯N10.82(2)1.89(4)2.623(4)149(7)

While the intramolecular forces, particularly the O—H⋯N hydrogen bond, are dominant in defining the molecular conformation of 3-[(2-Hydroxybenzylidene)amino]benzonitrile, the packing of the molecules in the crystal lattice is governed by weaker intermolecular interactions. In the case of the related compound, (E)-3-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzonitrile, the crystal packing is stabilized by van der Waals interactions. researchgate.net For many benzonitrile derivatives, intermolecular interactions involving the nitrile group, such as N···H contacts, can be significant in the crystal packing. analis.com.my The study of these supramolecular assemblies is crucial for understanding the physical properties of the material, such as its melting point and solubility. A detailed analysis of the intermolecular contacts in the crystal structure of 3-[(2-Hydroxybenzylidene)amino]benzonitrile would provide further insight into its solid-state architecture.

Computational and Theoretical Studies on 3 2 Hydroxybenzyl Amino Benzonitrile

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies.

Geometry Optimization and Conformational Analysis

Experimental studies on the crystal structure of 3-(2-Hydroxybenzylideneamino)benzonitrile, a closely related Schiff base, provide foundational data for its molecular geometry. In its crystalline form, the molecule is nearly planar. This planarity is attributed to the formation of a strong intramolecular O—H⋯N hydrogen bond between the hydroxyl group and the imine nitrogen.

A key conformational parameter is the dihedral angle between the two benzene (B151609) rings, which has been experimentally determined to be 6.04(18)°. Computational geometry optimization using DFT typically starts from such experimental X-ray diffraction data to find the molecule's lowest energy conformation in the gas phase. The calculations would refine bond lengths, bond angles, and dihedral angles to predict the most stable structure. For this class of compounds, DFT calculations often show good agreement with experimental values.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

While specific HOMO-LUMO energy values for 3-[(2-Hydroxybenzyl)amino]benzonitrile were not found, studies on analogous Schiff bases show that the HOMO and LUMO orbitals are generally delocalized over the π-systems of the two aromatic rings and the imine bridge. A small HOMO-LUMO energy gap suggests high chemical reactivity and polarizability.

Table 1: Frontier Molecular Orbital (FMO) Parameters (Illustrative) (Note: Data for specific isomers, not this compound)

Parameter Description Typical Value (eV) for related compounds
EHOMO Energy of the Highest Occupied Molecular Orbital -6.146
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.223
Energy Gap (ΔE) ELUMO - EHOMO 3.923

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different potential values in various colors.

Although a specific MEP analysis for this compound is not available, the methodology provides valuable insights. In MEP maps of similar ortho-hydroxy Schiff bases, the negative potential regions (typically colored red) are concentrated around electronegative atoms like the oxygen and the nitrogen atoms of the cyano and imine groups, indicating them as likely sites for electrophilic attack. The positive potential regions (colored blue) are usually found around the hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge transfer and intramolecular interactions within a molecule. It provides a detailed understanding of bonding, lone pairs, and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.

For the specified compound, a dedicated NBO analysis was not found in the reviewed literature. However, this analysis is frequently used for related molecules to investigate the stabilization energy associated with hyperconjugative interactions, such as the charge transfer from a lone pair on the oxygen atom to the antibonding orbitals of adjacent bonds, which contributes to molecular stability.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of a compound and its interactions with other molecules, such as solvents or biological receptors.

Specific molecular dynamics simulation studies for this compound were not identified in the searched literature. Such studies could, for example, investigate the stability of the intramolecular hydrogen bond in different environments or the conformational flexibility of the molecule in solution.

Application of Advanced Computational Algorithms in Energy Landscape Mapping (e.g., Fuzzy Logic Modelling)

Advanced computational algorithms can be used to model complex chemical systems and map their potential energy surfaces. One such approach is the use of a Mamdani-type fuzzy inference system, which can be combined with DFT calculations to model the energy landscape of a molecule based on key variables like torsional angles.

While this application has not been specifically documented for this compound, a study on the related compound (E)-3-((2-hydroxy-5-(thiophen-2-yl)benzylidene)amino)benzonitrile successfully used a fuzzy logic approach. This method modeled the molecule's energy as a function of two critical torsional angles, allowing for the continuous mapping of the energy surface. This approach enables the computation of energy values for untested conformations, which would otherwise be time-consuming to obtain through standard DFT calculations alone, and showed a high correlation (98.16%) with results from DFT. This demonstrates the potential of such algorithms in exploring the conformational and energetic landscape of complex molecules.

Theoretical Insights into Intramolecular Interactions and Electronic Modulations

As of the latest available data, specific computational and theoretical studies focusing exclusively on the intramolecular interactions and electronic modulations of this compound are not present in the surveyed scientific literature. While research has been conducted on structurally similar Schiff base compounds, providing insights into their electronic properties and intramolecular forces, direct theoretical analyses of this compound, including detailed data on bond lengths, charge distribution, and frontier molecular orbitals, remain to be published.

Computational chemistry, through methods like Density Functional Theory (DFT), is a powerful tool for understanding the molecular structure and reactivity of chemical compounds. For molecules like this compound, such studies would typically elucidate the nature of the intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen. This interaction is crucial in stabilizing the molecular conformation and influencing the electronic properties of the molecule.

Furthermore, theoretical calculations would provide valuable data on the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability. Analysis of the molecular electrostatic potential (MEP) would also reveal the regions of the molecule that are electron-rich and electron-poor, offering insights into its intermolecular interaction patterns.

Although detailed research findings and data tables for this compound are not available, the general principles of computational chemistry suggest that its properties would be governed by the interplay of the electron-withdrawing nitrile group and the electron-donating hydroxyl and amino groups, all modulated by the central benzylidene-amino linkage. Future theoretical studies are required to quantify these effects and provide a comprehensive understanding of the molecule's electronic behavior.

The scientific community relies on published research to understand the biological effects of chemical compounds. In the case of "this compound," there appears to be no documented evidence in accessible scientific databases or literature that would allow for a thorough and accurate discussion of the topics outlined in the user's request, such as its effects on bacterial cell membranes, microbial enzymes, cancer cell apoptosis, or cell signaling pathways.

Therefore, any attempt to create the requested article would be speculative and would not adhere to the principles of scientific accuracy and reliance on verifiable data. Further research would need to be conducted and published on "this compound" before a comprehensive article on its biological activities could be written.

Exploration of Biological Activities and Underlying Mechanisms for 3 2 Hydroxybenzyl Amino Benzonitrile and Analogs

Enzyme Inhibition and Specific Molecular Target Identification

Lipoxygenase Enzyme Modulation

Research specifically detailing the lipoxygenase enzyme modulation by 3-[(2-Hydroxybenzyl)amino]benzonitrile is not extensively available in the public domain. However, the broader class of compounds known as Schiff bases, which share a similar structural motif (an imine or azomethine group), has been a subject of investigation for enzyme inhibition. jocpr.comresearchgate.net Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. ijcce.ac.ir The inhibition of these enzymes can therefore produce an anti-inflammatory effect. ijcce.ac.ir Studies on various plant extracts and synthetic compounds have identified numerous lipoxygenase inhibitors, highlighting the importance of molecular structure in this activity. mdpi.comchemsociety.org.ng The potential for this compound to act as a lipoxygenase inhibitor would likely depend on its ability to interact with the enzyme's active site, a characteristic that requires specific investigation for this particular compound.

Investigation of Other Enzyme Binding Interactions

While specific studies on the interaction of this compound with a wide range of enzymes are limited, the general class of Schiff bases has been shown to interact with various enzymes. For instance, certain Schiff bases and their metal complexes have demonstrated inhibitory activity against enzymes like urease and cholinesterases (acetylcholinesterase and butyrylcholinesterase). The imine group (-C=N-) present in Schiff bases is often considered crucial for their biological activity. jocpr.com The diverse biological activities of Schiff bases, including antimicrobial and anticancer properties, often stem from their interactions with cellular enzymes and proteins. jocpr.comresearchgate.net Further research, including molecular docking and in vitro enzyme assays, would be necessary to determine the specific enzyme binding profile of this compound.

Corrosion Inhibition Properties and Adsorption Mechanisms

Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen and/or π-electrons in their structure, are recognized as effective corrosion inhibitors for metals in acidic environments. The compound this compound fits this description, and its analogs, such as aminobenzonitrile derivatives, have been studied for their protective capabilities on steel surfaces. The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules onto the metal surface.

This adsorption process forms a protective barrier that isolates the metal from the corrosive medium. The efficiency of these inhibitors is closely linked to their molecular structure, which dictates the stability and coverage of the adsorbed layer. Schiff bases, in particular, are noted for their significant inhibitory effects, which are often attributed to the presence of the azomethine group (-C=N-).

Adsorption Characteristics on Metal-Liquid Interfaces

The effectiveness of a corrosion inhibitor is determined by its adsorption characteristics on the metal-liquid interface. The adsorption can occur through physical (electrostatic) interactions or chemical (chemisorption) bonding. For organic inhibitors like aminobenzonitrile derivatives, the process often involves a combination of both, known as physisorption and chemisorption. The adsorption process is typically spontaneous and can be described by various adsorption isotherms, such as the Langmuir or Temkin isotherms, which relate the concentration of the inhibitor in the solution to the extent of surface coverage on the metal.

Quantum chemical calculations and molecular dynamics simulations are theoretical tools used to understand the adsorption behavior at a molecular level. These studies help in identifying the active sites in the inhibitor molecule responsible for adsorption and predict the most stable adsorption configuration on the metal surface. For aminobenzonitrile derivatives, it has been shown that the nitrogen and oxygen atoms, as well as the benzene (B151609) rings, are the primary centers for adsorption onto the steel surface.

Table 1: Adsorption Characteristics of Related Corrosion Inhibitors
Inhibitor ClassMetal/AlloyCorrosive MediumPrimary Adsorption CentersAdsorption Isotherm Model
Aminobenzonitrile DerivativesSteelAqueous Acidic MediumNitrogen atom (nitrile group), Nitrogen atom (amino group), π-electrons of the benzene ringLangmuir, Temkin
Schiff BasesMild SteelHydrochloric AcidAzomethine nitrogen (-C=N-), Oxygen atoms, π-electrons of aromatic ringsLangmuir
Triazole DerivativesMild SteelPhosphoric AcidNitrogen atoms of the triazole ringTemkin

DNA Interaction Studies and Binding Modes

The interaction of small molecules with DNA is a critical area of study, particularly for the development of new therapeutic agents. Schiff bases and their derivatives have been extensively investigated for their ability to bind to DNA. jocpr.com These interactions can occur through several modes, the most common being intercalation, groove binding, or electrostatic interactions. jocpr.com

Studies involving techniques such as UV-visible absorption spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements are employed to elucidate the nature and strength of these interactions. jocpr.com For instance, upon binding to DNA, a compound might show changes in its absorption spectrum (hyperchromism or hypochromism) or in the fluorescence intensity of a DNA-probe system. jocpr.com

The most probable binding modes for Schiff base derivatives with DNA are intercalation, where the planar aromatic parts of the molecule insert between the base pairs of the DNA double helix, and groove binding, where the molecule fits into the minor or major grooves of the DNA. jocpr.com Viscosity measurements can often distinguish between these modes; intercalation typically causes a significant increase in the viscosity of the DNA solution as it lengthens the DNA helix, whereas groove binding has a much smaller effect. The specific structure of this compound, with its planar aromatic rings, suggests a potential for intercalative binding, though groove binding cannot be ruled out without specific experimental evidence.

Table 2: Common Techniques and Findings in DNA-Binding Studies of Schiff Base Analogs
TechniqueObservationInferred Binding Mode/Interaction
UV-Visible SpectroscopyHyperchromism or hypochromism in the absorption spectrum upon addition of DNA.Indicates interaction with DNA, often associated with intercalation.
Fluorescence SpectroscopyQuenching of fluorescence intensity of a DNA-ethidium bromide complex.Suggests displacement of the intercalating dye, indicating an intercalative binding mode for the compound.
Viscosity MeasurementsSignificant increase in the relative viscosity of DNA solution.Strong evidence for classical intercalation, as the DNA helix lengthens to accommodate the molecule.
Circular Dichroism (CD) SpectroscopyChanges in the CD signals of DNA, particularly in the bands corresponding to base stacking and helicity.Provides information on conformational changes in the DNA structure upon binding. Can indicate both intercalation and groove binding.

Structure Activity Relationship Sar Studies of Substituted Benzylaminobenzonitriles

Impact of Substituent Position and Electronic Effects on Bioactivity

The position and electronic nature of substituents on the aromatic rings of 3-[(2-hydroxybenzyl)amino]benzonitrile would be expected to have a profound impact on its bioactivity. Substituents can exert their influence through a combination of electronic effects (inductive and resonance) and steric effects.

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), or halo (-Cl, -F) groups, decrease the electron density of the aromatic ring. If a particular biological target requires a more electron-deficient region for interaction, the addition of an EWG at a strategic position could enhance activity.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density of the aromatic ring. These could be beneficial if the target interaction involves a region of the molecule acting as a nucleophile or participating in cation-pi interactions.

Positional Isomerism:

A hypothetical study might yield the following observations, which would be compiled into a data table:

Compound IDSubstituent on Benzonitrile (B105546) RingPositionElectronic EffectBioactivity (e.g., % Inhibition at 1µM)
2a -ClorthoEWGValue
2b -ClmetaEWGValue
2c -ClparaEWGValue
2d -OCH3paraEDGValue

This table is for illustrative purposes only.

Analysis of such data would reveal the optimal substitution patterns for maximizing biological activity.

Elucidation of Key Pharmacophoric Elements within the Chemical Scaffold

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For this compound, key pharmacophoric elements would likely include:

Hydrogen Bond Donors: The hydroxyl (-OH) group on the benzyl (B1604629) ring and the secondary amine (-NH-) linker are potential hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atom of the nitrile (-CN) group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The two phenyl rings provide areas for hydrophobic and aromatic (pi-pi stacking or cation-pi) interactions.

Pharmacophore modeling studies, which are computational methods, could be employed to build a 3D model of these key features. nih.gov This model could then be used to virtually screen for other compounds with a similar pharmacophoric arrangement, potentially leading to the discovery of new and diverse chemical scaffolds with similar biological activity.

The essential pharmacophoric features could be summarized as follows:

FeatureDescriptionPotential Role in Binding
Hydroxyl GroupHydrogen bond donor/acceptorInteraction with polar residues in a binding pocket
Amine LinkerHydrogen bond donorAnchoring the molecule within the binding site
Nitrile GroupHydrogen bond acceptor, polar groupSpecific interactions with the target protein
Phenyl RingsAromatic and hydrophobicVan der Waals and pi-stacking interactions

Stereochemical Influences on Molecular Recognition and Biological Outcomes

While the parent compound, this compound, is achiral, the introduction of certain substituents could create chiral centers. For instance, adding a methyl group to the benzylic carbon would result in a stereocenter. In such cases, it would be crucial to investigate the biological activity of the individual enantiomers.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Should a chiral analog of this compound be synthesized, the following steps would be necessary:

Separation of Enantiomers: The racemic mixture would need to be resolved into its individual (R)- and (S)-enantiomers, typically using chiral chromatography.

Biological Evaluation of Enantiomers: Each enantiomer would be tested separately in the relevant biological assay to determine if one is more active than the other (eutomer) or if one is inactive or contributes to off-target effects (distomer).

The results of such a study would provide critical insights into the stereochemical requirements for molecular recognition by the biological target.

Advanced Applications and Prospective Research Avenues for 3 2 Hydroxybenzyl Amino Benzonitrile

Role as a Precursor in Complex Organic Molecule Synthesis

The structure of 3-[(2-Hydroxybenzyl)amino]benzonitrile makes it a promising precursor for the synthesis of various complex organic molecules, particularly heterocyclic compounds like benzimidazoles. Benzimidazoles are a significant class of heterocyclic compounds, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, and their derivatives are known to exhibit a wide range of biological activities. nih.gov The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. While not a direct o-phenylenediamine, the aminobenzonitrile portion of the molecule could potentially be modified to facilitate such cyclization reactions, leading to novel benzimidazole structures.

Furthermore, the presence of the nitrile group (-CN) offers a versatile handle for a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, thereby providing access to a diverse array of functionalized molecules. The synthesis of benzimidazole acrylonitriles, for example, has been achieved through multi-step reactions involving precursors with cyano groups. mdpi.comresearchgate.netnih.gov These compounds have shown potential as antiproliferative agents. researchgate.net The general utility of benzonitrile (B105546) derivatives as intermediates in the synthesis of fine chemicals and pharmaceuticals is well-established. nbinno.com

The following table outlines potential complex organic molecules that could be synthesized using this compound as a precursor, based on the reactivity of its functional groups.

Target Molecule ClassPotential Synthetic StrategyKey Functional Group Transformation
Benzimidazole DerivativesIntramolecular cyclization following modification of the aminobenzonitrile moiety.Formation of the imidazole ring.
Substituted AcrylonitrilesCondensation with appropriate aldehydes.Reaction at the active methylene (B1212753) group adjacent to the nitrile.
Tetrazole DerivativesReaction of the nitrile group with azides.Conversion of the nitrile to a tetrazole ring.
Carboxylic Acid DerivativesHydrolysis of the nitrile group.Conversion of -CN to -COOH.
Amine DerivativesReduction of the nitrile group.Conversion of -CN to -CH2NH2.

Utilization as a Biochemical Probe for Cellular and Enzymatic Processes

The development of fluorescent probes for detecting and imaging biological species and processes is a rapidly growing field of research. rsc.orgresearchgate.net The structural framework of this compound incorporates features that are conducive to the design of such probes. The presence of a fluorophore-like backbone and potential binding sites for analytes suggests its utility as a scaffold for creating new biochemical sensors.

Derivatives of aminobenzonitrile have been investigated as fluorescent sensors for saccharides and fluoride (B91410) ions, operating through a twisted intramolecular charge transfer (TICT) mechanism. nih.gov This suggests that with appropriate modifications, this compound could be developed into a ratiometric fluorescent sensor for various biologically relevant analytes. Furthermore, the design of fluorescent probes for detecting enzyme activity, such as nitroreductase, often involves the strategic placement of functional groups that are transformed by the enzyme, leading to a change in fluorescence. google.com The hydroxyl and amino groups on the molecule could serve as points for attaching enzyme-cleavable moieties.

Fluorescence-based sensors are valued for their high sensitivity and simplicity in detecting a range of analytes, including hydrogen peroxide and various metal ions. nih.govmdpi.com The development of a library of fluorescent probes can enable the efficient screening for tumor-imaging agents based on biomarker enzymatic activities. rsc.org

The table below summarizes the potential applications of this compound as a biochemical probe.

ApplicationDesign PrincipleTarget Analyte
Fluorescent Metal Ion SensorChelation-enhanced fluorescence.Biologically relevant metal ions (e.g., Cu(II), Al(III), Fe(III)). mdpi.com
Enzyme-Responsive ProbeEnzyme-triggered release of a fluorophore.Specific enzymes (e.g., nitroreductase, proteases). google.commdpi.com
Ratiometric Fluorescent SensorTwisted Intramolecular Charge Transfer (TICT) mechanism.Saccharides, anions (e.g., fluoride). nih.gov
Cellular Imaging AgentTargeting specific cellular components or processes.Tumor cells, reactive oxygen species. rsc.orgresearchgate.net

Development in Materials Science for Novel Organic Electronic Materials

Organic electronic materials are at the forefront of research in materials science, with applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. researchgate.netresearchgate.netdntb.gov.ua The performance of these devices is highly dependent on the molecular structure of the organic materials used. The conjugated π-system and the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (nitrile) groups in this compound make it an interesting candidate for exploration in this field.

The design of materials for OLEDs often involves the synthesis of molecules with high thermal and chemical stability, and bright luminescence. nih.govrsc.org While this compound itself may not be the final emitting material, it can serve as a building block for larger, more complex molecules with tailored electronic properties. For instance, it could be incorporated into polymers or larger conjugated systems to fine-tune the HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport in OLEDs. researchgate.net

The development of three-coordinated organoboron emitters for OLEDs has shown promising results, with high external quantum efficiencies and narrow emission bandwidths. rsc.org The versatile structure of this compound could potentially be modified to include boron-containing moieties, thereby accessing this class of high-performance materials.

The potential roles of this compound in materials science are highlighted in the following table.

Application AreaPotential Role of this compoundDesired Properties
Organic Light-Emitting Diodes (OLEDs)Building block for host or emitter materials.High thermal stability, high quantum yield, tunable emission color. nih.govrsc.org
Organic Solar Cells (OSCs)Component of donor or acceptor materials.Broad absorption spectrum, good charge mobility.
Organic Field-Effect Transistors (OFETs)Precursor for organic semiconductors.High charge carrier mobility, good on/off ratio.
Conductive PolymersMonomer unit for polymerization.High electrical conductivity, processability.

Coordination Chemistry and Ligand Design for Metal Complexes

The presence of nitrogen and oxygen donor atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. mdpi.comnih.gov Schiff bases and related compounds with similar donor sets are well-known to form stable complexes with a variety of transition metals. mdpi.com The coordination of metal ions to such ligands can lead to complexes with interesting magnetic, electronic, and catalytic properties.

The synthesis and characterization of transition metal complexes with ligands derived from aminonitriles and other related structures have been reported. uobaghdad.edu.iqnih.gov These complexes often exhibit specific geometries, such as tetrahedral or square planar, depending on the metal ion and the ligand structure. nih.gov The resulting metal complexes have been investigated for a range of applications, including as catalysts and antimicrobial agents. nih.govresearchgate.net

The catalytic applications of hydrazone metal complexes, for example, are diverse and have been reviewed extensively. researchgate.net Similarly, metal complexes of this compound could potentially catalyze various organic reactions. Furthermore, the interaction of such complexes with biological macromolecules like DNA has been a subject of interest, with some complexes showing DNA cleavage activity.

The potential of this compound in coordination chemistry is summarized in the table below.

Metal IonPotential Coordination GeometryPotential Applications of the Complex
Cu(II)Square planarCatalysis, antimicrobial agent, DNA cleavage agent. nih.gov
Ni(II)Square planar or tetrahedralCatalysis, magnetic materials.
Zn(II)TetrahedralFluorescent sensor, antimicrobial agent.
Co(II)Tetrahedral or octahedralCatalysis, biological activity. mdpi.com
Fe(III)OctahedralMagnetic materials, biological imaging.
Ru(II)OctahedralAntibacterial agent.

Future Directions in Therapeutic Development based on Biological Activity Profiles

The structural motifs present in this compound are found in many biologically active compounds. This suggests that derivatives of this molecule could have significant therapeutic potential. As discussed earlier, this compound can serve as a precursor for the synthesis of benzimidazoles, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govmdpi.com

The design and synthesis of novel anticancer agents often involve the incorporation of specific pharmacophores. For instance, 2-aminobenzothiazole (B30445) derivatives have been extensively studied for their potential as anticancer agents, targeting various kinases. nih.gov Similarly, quinobenzothiazine derivatives have been investigated for their anticancer and antibacterial activities. mdpi.com The structural flexibility of this compound allows for its modification to incorporate such pharmacologically active moieties.

Furthermore, the ability of this compound and its derivatives to form metal complexes opens up another avenue for therapeutic development. Metal complexes of various ligands have shown promising biological activities, including antibacterial and anticancer effects. researchgate.net The chelation of metal ions can enhance the therapeutic efficacy of organic ligands.

Future research in this area could focus on the following:

Synthesis of a library of derivatives: A combinatorial approach to synthesize a diverse range of compounds based on the this compound scaffold.

Biological screening: In vitro and in vivo screening of the synthesized compounds for various biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.

Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for the observed biological activity and to guide the design of more potent and selective therapeutic agents.

Development of metal-based drugs: Investigating the therapeutic potential of metal complexes of this compound and its derivatives.

The potential therapeutic applications are summarized in the table below.

Therapeutic AreaTarget Biological ProcessPotential Mechanism of Action
OncologyCancer cell proliferation, Kinase signaling pathways.Inhibition of kinases, induction of apoptosis. nih.gov
Infectious DiseasesBacterial or fungal growth.Disruption of microbial cell membranes, inhibition of essential enzymes. mdpi.com
Neurodegenerative DiseasesOxidative stress, protein aggregation.Antioxidant activity, chelation of metal ions involved in neurotoxicity.
Inflammatory DiseasesPro-inflammatory cytokine production.Modulation of inflammatory pathways. google.comgoogle.com

Q & A

Basic: What are the standard synthetic routes for preparing 3-[(2-Hydroxybenzyl)amino]benzonitrile, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via a condensation reaction between 2-hydroxybenzaldehyde and 3-aminobenzonitrile. Key steps include:

  • Solvent selection : Ethanol or methanol under reflux (60–80°C) ensures efficient mixing and heat transfer .
  • Stoichiometry : A 1:1 molar ratio of reactants minimizes side products like Schiff base oligomers.
  • Purification : Recrystallization from ethanol yields >90% purity. Optimization involves adjusting pH (neutral to slightly acidic) to enhance imine bond formation and monitoring reaction completion via TLC (Rf ≈ 0.5 in ethyl acetate/hexane).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core characterization methods include:

  • FT-IR : Confirms the presence of -OH (broad peak ~3200 cm⁻¹), -C≡N (sharp ~2220 cm⁻¹), and imine C=N (~1640 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.8 ppm); the -NH proton (δ ~8.5 ppm) integrates as a singlet .
    • ¹³C NMR : Nitrile carbon at δ ~118 ppm; imine carbon at δ ~160 ppm.
  • Elemental Analysis : Validates molecular formula (C₁₄H₁₁N₂O) with <0.3% deviation .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction provides atomic-level structural insights :

  • Hydrogen bonding : Intramolecular O–H⋯N bonds (1.8–2.0 Å) stabilize the planar conformation .
  • Torsional angles : The dihedral angle between aromatic rings (e.g., 15–25°) reveals steric or electronic effects influencing molecular packing .
  • Validation : Discrepancies between computational (DFT) and experimental bond lengths (e.g., C=N vs. observed 1.28 Å) highlight the need for hybrid functional adjustments in simulations .

Advanced: What strategies address contradictions in biological activity data for this compound derivatives?

Answer:
Conflicting bioactivity results often arise from:

  • Structural analogs : Minor substituent changes (e.g., bromine vs. methyl groups) alter binding to targets like kinase enzymes. Use SAR (Structure-Activity Relationship) studies to map critical functional groups .
  • Assay conditions : Variations in cell lines (e.g., HL-60 vs. HeLa) or solvent polarity (DMSO concentration) affect IC₅₀ values. Standardize protocols using WHO guidelines .
  • Data normalization : Apply Grubbs’ test to identify outliers in dose-response curves (α = 0.05) .

Advanced: How can computational methods predict the corrosion inhibition efficiency of this compound on metal surfaces?

Answer:
Combine density functional theory (DFT) and molecular dynamics (MD) :

  • DFT parameters : Calculate adsorption energy (E_ads) and Fukui indices to identify reactive sites. High E_ads (e.g., −150 kJ/mol) correlates with strong metal-ligand interactions .
  • MD simulations : Model adsorption on Fe(110) surfaces in saline media; track radial distribution functions (RDFs) to assess inhibitor layer stability .
  • Experimental validation : Compare polarization resistance (Rp) from electrochemical impedance spectroscopy (EIS) with simulated data .

Advanced: What role does this compound play in coordination chemistry, and how can its metal complexes be characterized?

Answer:
The compound acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via N (imine) and O (phenolic) donors:

  • Synthesis : React with metal salts (e.g., CuCl₂·2H₂O) in methanol at 50°C for 2 hours .
  • Characterization :
    • UV-Vis : d-d transitions (e.g., Cu²⁺ complexes show λ_max ~600 nm).
    • EPR : Confirm paramagnetic behavior (g⊥ ≈ 2.10, g‖ ≈ 2.30 for Cu²⁺) .
    • Magnetic susceptibility : High-spin Fe³⁺ complexes exhibit μ_eff ~5.9 BM .

Advanced: How do solvent effects influence the tautomeric equilibrium of this compound?

Answer:
The compound exhibits keto-enol tautomerism :

  • Polar solvents : Methanol stabilizes the enol form (intramolecular H-bonding) via dielectric screening.
  • Nonpolar solvents : Toluene favors the keto form (C=O at ~1700 cm⁻¹ in IR) .
  • Quantification : Use ¹H NMR integration ratios (e.g., enol:keto = 4:1 in CDCl₃) and compare with DFT-predicted Gibbs free energy differences .

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3-[(2-Hydroxybenzyl)amino]benzonitrile

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